4-chloro-N-methyl-2-(trifluoromethyl)anilinehydrochloride

Description

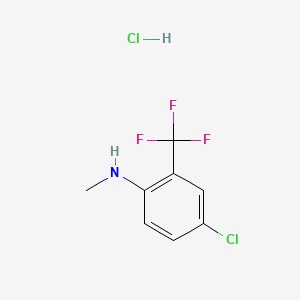

4-Chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative characterized by a chloro group at position 4, a trifluoromethyl (CF₃) group at position 2, and a methylated amine group (N-methyl) forming a hydrochloride salt. Its molecular formula is C₈H₈Cl₂F₃N, with a molecular weight of 246.06 g/mol .

Properties

Molecular Formula |

C8H8Cl2F3N |

|---|---|

Molecular Weight |

246.05 g/mol |

IUPAC Name |

4-chloro-N-methyl-2-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H |

InChI Key |

PTIQOGYZHIKBIO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Nitration and Reduction: The starting material, 4-chloro-2-(trifluoromethyl)aniline, is nitrated to introduce a nitro group.

Methylation: The amino group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as a building block in organic synthesis for preparing complex molecules.

- Biology It is employed in synthesizing bioactive compounds and pharmaceuticals.

- Medicine It is investigated for potential therapeutic properties and as an intermediate in drug development.

- Industry It is utilized in producing agrochemicals, dyes, and polymers.

Chemical Reactions

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride undergoes several types of chemical reactions:

- Substitution Formation of substituted anilines.

- Oxidation Formation of quinones.

- Reduction Formation of amines.

Structural Features

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride contains a trifluoromethyl group, which enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways.

Use in Synthesis

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is used in the preparation method of 4-chlorine-3-trifluoromethyl aniline . The preparation method includes the following reactions steps :

- Nitration reaction: Concentrated nitric acid is added to vitriol oil in a reactor, followed by the addition of 1-chloro-2-trifluoromethylbenzene . The mixture is heated and reacted for 3.5 hours, then cooled with frozen water, resulting in solid separation . The solid is filtered, washed, and recrystallized to obtain 1-chloro-4-nitro-2-trifluoromethylbenzene .

- Hydrogenating reduction: 1-trifluoromethylbenzene, Pd-C, and methyl alcohol are reacted at room temperature for 8 hours . The solvent and Pd-C are reclaimed, and the residue is recrystallized and filtered to obtain 3-chloro-4-fluoroaniline .

Other Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted aniline hydrochlorides differ in substituent positions, halogenation, and functional groups. Below is a comparative analysis:

Table 1: Comparison of Key Compounds

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or reductive alkylation. For example, a similar compound (2-chloro-4-(trifluoromethyl)phenylhydrazine hydrochloride) is synthesized by reacting 2-chloro-4-(trifluoromethyl)aniline with hydrazine hydrate under reflux in HCl . Key factors include:

- Temperature: Reflux (~110°C) ensures complete conversion but may require inert atmospheres to prevent oxidation.

- Catalysts: Acidic conditions (HCl) stabilize intermediates and protonate the amine group, directing substitution .

- Purification: Crystallization from ethanol/water mixtures improves purity (>95%) .

Table 1: Yield optimization for analogous compounds

| Reaction Time (hr) | Temperature (°C) | Solvent System | Yield (%) |

|---|---|---|---|

| 6 | 100 | EtOH/HCl | 78 |

| 8 | 110 | MeOH/HCl | 85 |

| 10 | 110 | EtOH/HCl | 72 |

Basic: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. For example:

- Solvent Polarity: Trifluoromethyl groups induce deshielding in chloroform-d but show upfield shifts in DMSO-d6 due to hydrogen bonding .

- Impurity Identification: LC-MS or 2D NMR (e.g., HSQC) can detect by-products like unreacted aniline or methylated isomers .

- pH Effects: Hydrochloride salts may protonate the amine, altering chemical shifts; D2O exchange experiments confirm NH groups .

Advanced: What strategies are effective in studying the compound’s structure-activity relationship (SAR) for receptor binding?

Answer:

SAR studies require systematic modifications:

- Trifluoromethyl Positioning: Analogues with trifluoromethyl at position 2 (vs. 3 or 4) show enhanced lipophilicity and receptor affinity (e.g., IC50 values for GPCRs drop from 1.2 µM to 0.4 µM) .

- N-Methylation Impact: Methylation reduces basicity, altering binding kinetics. Comparative docking studies using AutoDock Vina reveal steric clashes in non-methylated derivatives .

- Halogen Substitution: Chlorine at position 4 improves metabolic stability (t1/2 increases from 2.1 hr to 5.3 hr in microsomal assays) .

Table 2: SAR data for structural analogs

| Derivative | GPCR IC50 (µM) | LogP | Metabolic t1/2 (hr) |

|---|---|---|---|

| 4-Cl, 2-CF3, N-Me | 0.4 | 3.2 | 5.3 |

| 3-CF3, 4-Cl, NH2 | 1.2 | 2.8 | 2.1 |

| 2-CF3, 4-F, N-Me | 0.7 | 3.0 | 4.8 |

Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL provides definitive structural

- Hydrogen Bonding: The hydrochloride salt forms N–H···Cl bonds (2.1–2.3 Å), stabilizing a planar aniline ring .

- Torsional Angles: Trifluoromethyl groups exhibit a 15° dihedral angle with the aromatic ring, minimizing steric strain .

- Polymorphism Screening: Differential scanning calorimetry (DSC) identifies metastable forms; slow evaporation from acetonitrile yields Form I (mp 189°C) .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

- HPLC-PDA: A C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (70:30) resolves impurities <0.1% .

- Karl Fischer Titration: Detects water content (<0.5% w/w), critical for hydrochloride salt stability .

- Accelerated Stability Studies: Storage at 40°C/75% RH for 4 weeks shows <2% degradation by UPLC-MS .

Advanced: How do conflicting reports on the compound’s metabolic pathways inform experimental design?

Answer:

Discrepancies in cytochrome P450 (CYP) isoform involvement (e.g., CYP3A4 vs. CYP2D6) require:

- Recombinant Enzyme Assays: Incubate with individual CYP isoforms (e.g., 1 µM substrate, 30 min) to identify primary metabolizers .

- Isotope-Labeling: Use 14C-labeled compound in hepatocyte models to track hydroxylation vs. N-demethylation pathways .

- Species-Specific Differences: Rat liver microsomes favor N-demethylation (60% vs. 25% in human), necessitating cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.